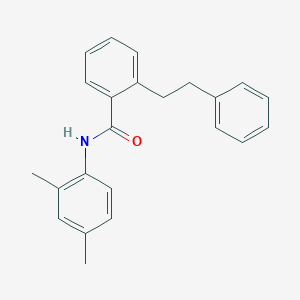
N'-(1H-indol-3-ylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-ylmethylene)acetohydrazide, also known as IA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1H-indol-3-ylmethylene)acetohydrazide is not fully understood. However, it has been suggested that N'-(1H-indol-3-ylmethylene)acetohydrazide exerts its anticancer activity by inducing apoptosis in cancer cells. N'-(1H-indol-3-ylmethylene)acetohydrazide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. The anti-inflammatory and antioxidant activities of N'-(1H-indol-3-ylmethylene)acetohydrazide have been attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylmethylene)acetohydrazide has been found to exhibit various biochemical and physiological effects. N'-(1H-indol-3-ylmethylene)acetohydrazide has been found to inhibit the growth of cancer cells, bacteria, and fungi. This compound has also been found to exhibit anti-inflammatory and antioxidant activities. N'-(1H-indol-3-ylmethylene)acetohydrazide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-3-ylmethylene)acetohydrazide has several advantages and limitations for lab experiments. N'-(1H-indol-3-ylmethylene)acetohydrazide is readily available and can be easily synthesized using different methods. This compound has been extensively studied and its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities have been well documented. However, N'-(1H-indol-3-ylmethylene)acetohydrazide has some limitations for lab experiments. This compound is relatively unstable and can degrade over time. N'-(1H-indol-3-ylmethylene)acetohydrazide is also toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
N-(1H-indol-3-ylmethylene)acetohydrazide has several potential future directions. N'-(1H-indol-3-ylmethylene)acetohydrazide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of N'-(1H-indol-3-ylmethylene)acetohydrazide in the treatment of these diseases. N'-(1H-indol-3-ylmethylene)acetohydrazide has also been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Future studies should focus on the development of N'-(1H-indol-3-ylmethylene)acetohydrazide derivatives with improved pharmacological properties.
Synthesemethoden
N-(1H-indol-3-ylmethylene)acetohydrazide has been synthesized using different methods, including the reaction of indole-3-carboxaldehyde with hydrazine hydrate and acetic anhydride. This method involves the condensation of indole-3-carboxaldehyde with hydrazine hydrate in the presence of acetic anhydride to form N-(1H-indol-3-ylmethylene)acetohydrazide. Another method involves the reaction of indole-3-carboxaldehyde with acetic hydrazide in the presence of glacial acetic acid. This method also yields N-(1H-indol-3-ylmethylene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-ylmethylene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. N'-(1H-indol-3-ylmethylene)acetohydrazide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)14-13-7-9-6-12-11-5-3-2-4-10(9)11/h2-7,12H,1H3,(H,14,15)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIMZZZQANZAFZ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-methoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6010980.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)

![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)

![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)